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Compound of Interest

Compound Name: 6-Iodopyridin-3-ol

Cat. No.: B023836 Get Quote

6-Iodopyridin-3-ol: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical

properties of 6-Iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and

drug discovery. The information is curated for researchers, scientists, and professionals in the

field of drug development, presenting data in a structured and accessible format.

Core Physical and Chemical Properties
6-Iodopyridin-3-ol is a solid, off-white to beige or brown powder at room temperature.[1][2] Its

core structure consists of a pyridine ring substituted with an iodine atom at the 6-position and a

hydroxyl group at the 3-position. This substitution pattern imparts specific reactivity and

properties that are valuable in the synthesis of more complex molecules.

Table 1: Physical Properties of 6-Iodopyridin-3-ol
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Property Value Source(s)

Molecular Formula C₅H₄INO [1][3][4]

Molecular Weight 221.00 g/mol [3][4]

Appearance
Off-white to beige or brown

solid/powder
[1][2]

Melting Point 149-151 °C [1][4][5]

Boiling Point 399.7 ± 27.0 °C at 760 mmHg [1][2][4][5]

Density 2.142 g/cm³ [2]

Flash Point 195.52 °C [2]

Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of 6-Iodopyridin-3-ol. While a comprehensive public database of its spectra is not readily

available, typical spectral characteristics can be inferred from related structures and general

principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be

influenced by the positions of the iodo and hydroxyl substituents.

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon

atoms of the pyridine ring. The carbons bearing the iodine and hydroxyl groups will exhibit

characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of 6-Iodopyridin-3-ol will show characteristic absorption bands for the

functional groups present. Key expected vibrations include:

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.
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Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-O stretch: An absorption in the 1200-1300 cm⁻¹ range.

C-I stretch: A weaker band in the lower frequency region of the spectrum.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion

peak (M⁺) at m/z 221. The fragmentation pattern would likely involve the loss of iodine, carbon

monoxide, and other characteristic fragments of the pyridinol ring.

Solubility and Acidity
The solubility and acidity of 6-Iodopyridin-3-ol are critical parameters for its use in synthesis

and biological assays.

Solubility:

While quantitative solubility data is not extensively published, based on its structure, 6-
Iodopyridin-3-ol is expected to be soluble in polar organic solvents such as dimethyl sulfoxide

(DMSO), methanol, and ethanol. Its solubility in water is likely to be low.[6]

pKa:

The pKa of 6-Iodopyridin-3-ol has not been experimentally reported. However, the pKa values

of the parent compound, 3-hydroxypyridine, are approximately 4.79 and 8.75.[1][7][8] The

presence of the electron-withdrawing iodine atom at the 6-position is expected to increase the

acidity of the hydroxyl group and decrease the basicity of the pyridine nitrogen.

Synthesis and Purification
The synthesis of 6-Iodopyridin-3-ol can be achieved through various synthetic routes, with the

Sandmeyer reaction being a common and effective method.
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Experimental Protocol: Synthesis via Sandmeyer
Reaction
This protocol describes a general procedure for the synthesis of 6-Iodopyridin-3-ol from 6-

aminopyridin-3-ol.

Diazotization

Sandmeyer Reaction

6-Aminopyridin-3-ol

NaNO₂, HCl, H₂O, 0-5 °C

Reacts with

Aryl Diazonium Salt Intermediate

Forms

Potassium Iodide (KI)

Reacts with

6-Iodopyridin-3-ol

Yields

Click to download full resolution via product page

Caption: General workflow for the purification of 6-Iodopyridin-3-ol by recrystallization.
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A suitable solvent system for recrystallization would be one in which the compound is highly

soluble at elevated temperatures and poorly soluble at room temperature. [5][9]Common

solvent pairs like ethanol/water or ethyl acetate/hexane are often effective for purifying polar

compounds. [7] Column Chromatography:

For higher purity, column chromatography using silica gel as the stationary phase is

recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in

hexane, would likely provide good separation.

Reactivity and Stability
The reactivity of 6-Iodopyridin-3-ol is dominated by the presence of the iodo, hydroxyl, and

pyridine nitrogen functionalities.

Reactivity:

Cross-Coupling Reactions: The iodine atom at the 6-position is a reactive handle for various

palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-

Hartwig amination. This makes it a valuable building block for introducing the pyridinol moiety

into more complex molecules. [10]* Reactions of the Hydroxyl Group: The hydroxyl group

can undergo O-alkylation, O-acylation, and other standard transformations of phenols.

Reactions of the Pyridine Nitrogen: The pyridine nitrogen can be protonated in acidic

conditions or alkylated to form pyridinium salts.

Stability:

Thermal Stability: The compound is a solid with a relatively high melting point, suggesting

good thermal stability under normal laboratory conditions.

Photostability: Iodinated aromatic compounds can be susceptible to photodegradation.

[11]Therefore, it is recommended to store 6-Iodopyridin-3-ol protected from light. [1][3][4]It

should also be stored under an inert atmosphere, as recommended by suppliers. [1][3][4]

Biological Activity and Applications in Drug
Discovery
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While specific biological activities of 6-Iodopyridin-3-ol are not extensively documented, the 3-

hydroxypyridine and pyridinone scaffolds are present in numerous biologically active

compounds and approved drugs. [12][13]These scaffolds are known to be involved in a range

of biological processes, and their derivatives have been investigated as kinase inhibitors,

antiviral agents, and for other therapeutic applications. [12] The presence of the iodine atom

allows for the facile introduction of this important pharmacophore into a diverse range of

molecular structures through cross-coupling reactions, making 6-Iodopyridin-3-ol a valuable

building block in drug discovery programs. [14][15][16][17]Pyridine derivatives, in general, have

been explored for their potential as antagonists for various receptors, including chemokine

receptors, and have shown promise in the development of treatments for cancer and

inflammatory diseases. [18] Logical Relationship of 6-Iodopyridin-3-ol in Drug Discovery

6-Iodopyridin-3-ol
(Building Block)

Cross-Coupling Reactions
(e.g., Suzuki, Sonogashira)

Diverse Library of
Pyridinol Derivatives

Biological Screening
(e.g., Kinase Assays, Antiviral Assays)
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Click to download full resolution via product page

Caption: Role of 6-Iodopyridin-3-ol as a building block in the drug discovery process.

Safety Information
6-Iodopyridin-3-ol is classified as harmful and an irritant. Standard laboratory safety

precautions should be taken when handling this compound.

Hazard Statements: [1][3][4]* H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements: [1][3][4]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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